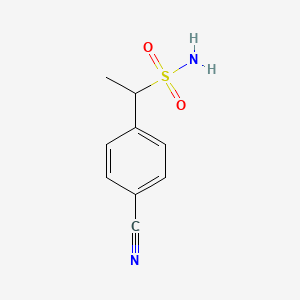

1-(4-Cyanophenyl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

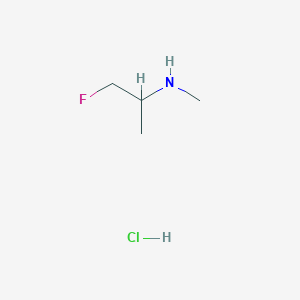

1-(4-Cyanophenyl)ethanesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides with a cyano group attached to the benzene ring. This compound is of interest due to its potential use in various chemical reactions and its role in the synthesis of other chemical entities. The presence of the cyano group can influence the physical and chemical properties of the compound, as well as its reactivity .

Synthesis Analysis

The synthesis of 4-cyanobenzenesulfonamides involves the cleavage of secondary amines under the action of thiol and base, which suggests a method for using this motif as an amine protecting/activating group in broader amine synthesis contexts. The crystalline sulfonamides can be further elaborated by alkylation and arylation, similar to nitrobenzenesulfonamides, and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of 4-cyanobenzenesulfonamides, including 1-(4-Cyanophenyl)ethanesulfonamide, is characterized by the presence of infinite chains composed of N-H···O(sulfonyl) hydrogen-bonded molecules. The crystal structures of these compounds have been compared using software and quantitative descriptors of isostructurality, revealing that the crystal-packing mode is adaptable to different molecular shapes. This adaptability is evident in the isostructural relationships between molecules with substantially different spatial demands .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Cyanophenyl)ethanesulfonamide is influenced by the presence of the cyano group. This group can participate in various chemical reactions, including nucleophilic addition due to the electron-withdrawing nature of the cyano group. The compound's sulfonamide group also plays a crucial role in its reactivity, as it can engage in hydrogen bonding and potentially act as a leaving group under certain conditions .

Physical and Chemical Properties Analysis

The introduction of cyano groups to the molecular structures of compounds like 1-(4-Cyanophenyl)ethanesulfonamide significantly affects their physical and chemical properties. For instance, these compounds exhibit piezofluorochromic properties and show aggregation-induced emission enhancement. The cyano group's electron-withdrawing effect can alter the electronic properties of the molecule, which in turn influences its photoluminescence and absorption characteristics. The relationship between the molecular structure and the physical properties has been studied, providing insights into the design of new materials with desired properties .

Applications De Recherche Scientifique

Analytical Chemistry Innovations

Research in analytical chemistry, such as the development of trace analytical methods for environmental samples, can provide insights into the methodologies that might be applicable to studying compounds like 1-(4-Cyanophenyl)ethanesulfonamide. Lange et al. (2012) review existing trace analytical methods for the determination of artificial sweeteners in environmental samples, highlighting the precision and sensitivity achievable in modern analytical techniques. This approach could be adapted for the detection and quantification of specific sulfonamides in various matrices (Lange, Scheurer, & Brauch, 2012).

Materials Science Developments

In materials science, the synthesis and application of polymers and other materials often involve specific functional groups that could be present in compounds like 1-(4-Cyanophenyl)ethanesulfonamide. Shi et al. (2015) review various physical and chemical approaches to improve the electrical conductivity of PEDOT:PSS, a conducting polymer. Insights from such research could be relevant when considering the incorporation of sulfonamide-based compounds into electronic or photonic materials for improved performance or functionality (Shi, Liu, Jiang, & Xu, 2015).

Organic Synthesis and Pharmaceutical Applications

The role of specific chemical functionalities in organic synthesis and the development of pharmaceuticals is a key area of research. Kaneda (2020) provides an overview of the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, showcasing the versatility and value of sulfonamide derivatives in organic chemistry and drug development. This work underscores the potential of compounds like 1-(4-Cyanophenyl)ethanesulfonamide in facilitating the discovery of new functional molecules and pharmaceuticals (Kaneda, 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-cyanophenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-7(14(11,12)13)9-4-2-8(6-10)3-5-9/h2-5,7H,1H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSHFPMSZTURPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Cyanophenyl)ethanesulfonamide | |

CAS RN |

1250120-04-7 |

Source

|

| Record name | 1-(4-cyanophenyl)ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498765.png)

![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)